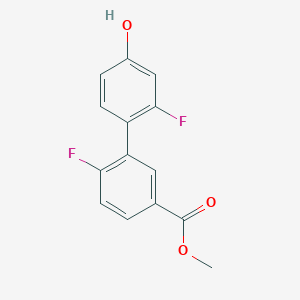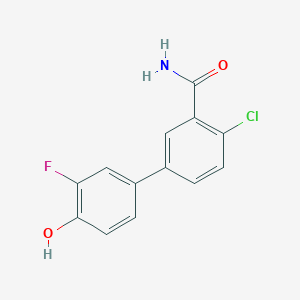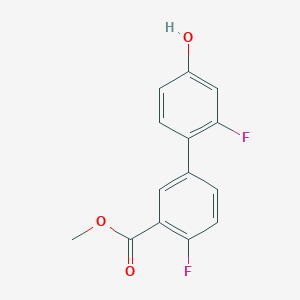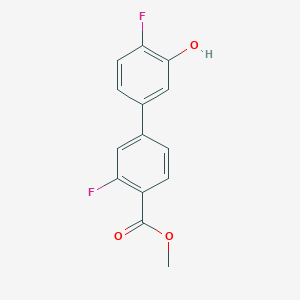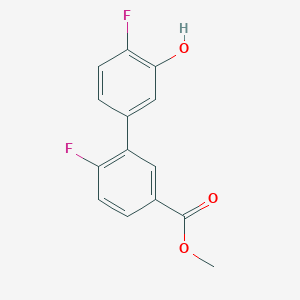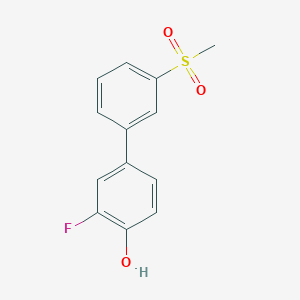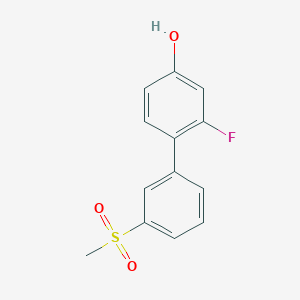
5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% (5-CPCFP-95) is a compound composed of a phenol group and a carbamoyl group linked by a single bond. It is a white, crystalline solid with a melting point of 97-98°C and a boiling point of 175-176°C. It is soluble in water, methanol, and ethanol. 5-CPCFP-95 is a widely used compound in scientific research, due to its unique properties and potential applications.
作用機序
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% is not well understood. It is known to interact with the active sites of enzymes, and to act as an inhibitor of certain enzymes. It is also known to interact with proteins and other macromolecules, and to affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% are not well understood. It has been shown to inhibit the activity of certain enzymes, and to affect the structure and function of proteins and other macromolecules. It has also been shown to affect the growth and development of cells, and to affect the expression of certain genes.
実験室実験の利点と制限
The main advantage of 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% is its low cost and its availability in large quantities. It is also relatively easy to synthesize and purify, and is stable under a wide range of conditions. However, the compound is toxic and should be handled with care.
将来の方向性
The potential applications of 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% in scientific research are numerous. It could be used as a tool to study the structure and function of proteins and other macromolecules, and to study the mechanism of action of drugs. It could also be used to develop new drugs and to study the effects of drugs on cells and tissues. Additionally, it could be used to study the effects of environmental pollutants on cells and tissues, and to develop new methods for the synthesis of peptides and proteins. Finally, it could be used to study the structure and properties of polymers, and to develop new polymers for use in a variety of applications.
合成法
5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 3-aminopropionic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is 5-(3-carbamoyl-4-chlorophenyl)-2-fluorophenol. The second step involves the purification of the product through recrystallization.
科学的研究の応用
5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% has a wide range of potential applications in scientific research. It has been used in studies on the synthesis of peptides and proteins, as a chemical reagent in organic synthesis, and as a catalyst in the synthesis of polymers. It has also been used in studies on the structure and properties of polymers, and in the study of the mechanism of action of drugs.
特性
IUPAC Name |
2-chloro-5-(4-fluoro-3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-10-3-1-7(5-9(10)13(16)18)8-2-4-11(15)12(17)6-8/h1-6,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLQEJXDZLSVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684491 |
Source


|
| Record name | 4-Chloro-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-52-8 |
Source


|
| Record name | 4-Chloro-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




